Cas no 214630-02-1 (Boc-D-Arg(Pmc)-OH)

Boc-D-Arg(Pmc)-OH is a protected derivative of D-arginine, featuring Boc (tert-butoxycarbonyl) and Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) protecting groups. This compound is widely used in peptide synthesis, where the Boc group safeguards the α-amino functionality, while the Pmc group protects the guanidine side chain of arginine, preventing undesired side reactions. Its high purity and stability make it suitable for solid-phase and solution-phase peptide synthesis. The D-configuration offers utility in designing peptidomimetics and chiral building blocks. The orthogonal protection strategy allows selective deprotection under mild acidic conditions, facilitating controlled peptide chain elongation. This reagent is particularly valuable in synthesizing complex peptides with arginine residues.
Boc-D-Arg(Pmc)-OH structure
Boc-D-Arg(Pmc)-OH structure
Product name:Boc-D-Arg(Pmc)-OH
CAS No:214630-02-1
MF:C25H40N4O7S
MW:540.67270565033
CID:242935
PubChem ID:90471056

Boc-D-Arg(Pmc)-OH Chemical and Physical Properties

Names and Identifiers

    • D-Ornithine,N5-[[[(3,4-dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-yl)sulfonyl]amino]iminomethyl]-N2-[(1,1-dimethylethoxy)carbonyl]-
    • BOC-D-ARG(PMC)-OH
    • D-Ornithine,N5-[[[(3,4-dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-yl)sulfonyl]amino]iminomethyl]-N2-[(1,1-dimethylethoxy
    • Boc-D-Arginine(Pmc)-Oh
    • Boc-N-Omega-(2,2,4,6,7-Pentamethylchroman-6-Sulfonyl)-D-Arginine
    • N-Alpha-T-Butoxycarbonyl-N-Omega-(2,2,5,7,8-Pentamethylchroman-6-Sulfonyl)-D-Arginine
    • 214630-02-1
    • MFCD00798617
    • (2R)-5-[[Amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
    • (E)-N2-(tert-Butoxycarbonyl)-Nw'-((2,2,5,7,8-pentamethylchroman-6-yl)sulfonyl)-D-arginine
    • Boc-D-Arg(Pmc)-OH
    • Inchi: InChI=1S/C25H40N4O7S/c1-14-15(2)20(16(3)17-11-12-25(7,8)35-19(14)17)37(33,34)29-22(26)27-13-9-10-18(21(30)31)28-23(32)36-24(4,5)6/h18H,9-13H2,1-8H3,(H,28,32)(H,30,31)(H3,26,27,29)/t18-/m1/s1
    • InChI Key: WVNWVMLZWUTJPA-GOSISDBHSA-N
    • SMILES: CC1=C2C(CCC(C)(O2)C)=C(C(S(=O)(NC(NCCC[C@@H](NC(OC(C)(C)C)=O)C(O)=O)=N)=O)=C1C)C

Computed Properties

  • Exact Mass: 540.262
  • Monoisotopic Mass: 540.26177080g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 11
  • Heavy Atom Count: 37
  • Rotatable Bond Count: 13
  • Complexity: 955
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 178Ų

Experimental Properties

  • Density: 1.29±0.1 g/cm3 (20 ºC 760 Torr),
  • Solubility: Insuluble (5.2E-3 g/L) (25 ºC),
  • PSA: 155.42

Boc-D-Arg(Pmc)-OH Security Information

  • Storage Condition:2-8°C

Boc-D-Arg(Pmc)-OH Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
B015686-1000mg
Boc-D-Arg(Pmc)-OH
214630-02-1
1g
$ 570.00 2022-06-07
SHENG KE LU SI SHENG WU JI SHU
sc-286501-1g
Boc-Nomega-(2,2,4,6,7-pentamethylchroman-6-sulfony)-D-arginine,
214630-02-1
1g
¥1384.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-286501A-5g
Boc-Nomega-(2,2,4,6,7-pentamethylchroman-6-sulfony)-D-arginine,
214630-02-1
5g
¥5558.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-286501A-5 g
Boc-Nomega-(2,2,4,6,7-pentamethylchroman-6-sulfony)-D-arginine,
214630-02-1
5g
¥5,558.00 2023-07-11
TRC
B015686-500mg
Boc-D-Arg(Pmc)-OH
214630-02-1
500mg
$ 340.00 2022-06-07
TRC
B015686-2000mg
Boc-D-Arg(Pmc)-OH
214630-02-1
2g
$ 905.00 2022-06-07
SHENG KE LU SI SHENG WU JI SHU
sc-286501-1 g
Boc-Nomega-(2,2,4,6,7-pentamethylchroman-6-sulfony)-D-arginine,
214630-02-1
1g
¥1,384.00 2023-07-11

Boc-D-Arg(Pmc)-OH Related Literature

Additional information on Boc-D-Arg(Pmc)-OH

Boc-D-Arg(Pmc)-OH: A Comprehensive Overview

Boc-D-Arg(Pmc)-OH, also known by its CAS number 214630-02-1, is a significant compound in the field of peptide chemistry and biotechnology. This compound is widely recognized for its role in peptide synthesis, particularly in the protection and activation of amino groups during solid-phase peptide synthesis (SPPS). The Boc (tert-butoxycarbonyl) group serves as a protecting group for the amino terminus, while the Pmc (9-fluorenylmethyloxycarbonyl) group is used to protect the arginine side chain. This dual protection strategy ensures high efficiency and specificity in peptide bond formation.

Recent advancements in peptide chemistry have highlighted the importance of Boc-D-Arg(Pmc)-OH in various applications. For instance, researchers have explored its use in the synthesis of bioactive peptides, which are crucial for drug discovery and development. The compound's ability to facilitate precise control over peptide assembly has made it indispensable in modern medicinal chemistry. Moreover, its compatibility with orthogonal deprotection strategies has further enhanced its utility in complex peptide constructions.

One of the most notable applications of Boc-D-Arg(Pmc)-OH is in the field of therapeutic peptide design. By incorporating this compound into peptide sequences, scientists can modulate pharmacokinetic properties such as stability, bioavailability, and half-life. For example, studies have demonstrated that peptides synthesized using Boc-D-Arg(Pmc)-OH exhibit improved resistance to enzymatic degradation, making them more suitable for therapeutic purposes.

In addition to its role in peptide synthesis, Boc-D-Arg(Pmc)-OH has found applications in biological research tools. It is commonly used as a substrate in enzymatic assays to study peptidase activity and specificity. This has contributed significantly to our understanding of proteolytic pathways and their implications in diseases such as cancer and neurodegenerative disorders.

The structural integrity of Boc-D-Arg(Pmc)-OH is another area of active research. Scientists are investigating how the stereochemistry and conformational flexibility of this compound influence its reactivity during synthesis. These studies aim to optimize reaction conditions and improve yields, ultimately leading to more efficient manufacturing processes.

Looking ahead, the demand for Boc-D-Arg(Pmc)-OH is expected to grow with the increasing emphasis on personalized medicine and targeted therapies. Its versatility and compatibility with advanced synthetic techniques position it as a key player in the development of next-generation therapeutics.

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